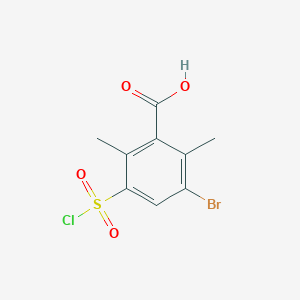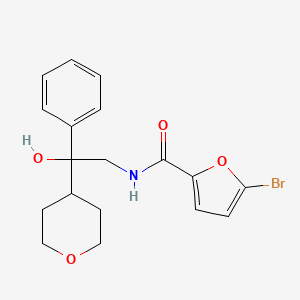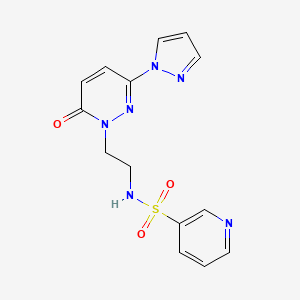
2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and as ligands in coordination chemistry. The specific compound appears to be a Schiff base, which is typically formed by the condensation of an amine with a carbonyl compound, resulting in a C=N double bond characteristic of azomethine groups.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of substituted aminopyridines with various reagents. For instance, the reaction of 2-((α-methylbenzylidene)amino)pyridine with RhCl(PPh3)3 leads to the formation of a rhodium(I) complex, indicating that these pyridine derivatives can act as ligands to form metal complexes . Similarly, the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and 2,6-di-tert-butyl-4-hydroxy-benzylalcohol involves the formation of a thioester, followed by hydrazination, which is a common method for preparing acyl hydrazides . These examples suggest that the synthesis of the compound would likely involve the formation of a Schiff base through the condensation of an appropriate benzylhydrazine with a pyridine aldehyde.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite diverse, depending on the substituents attached to the pyridine ring. For example, the crystal structure of a rhodium(I) complex with a related ligand shows that these compounds can crystallize in various space groups with different lattice parameters, indicating a degree of structural flexibility . The molecular structure of 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine would likely feature a planar azomethine linkage between the pyridine ring and the benzylhydrazine moiety, which could influence its reactivity and coordination properties.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in a variety of chemical reactions. The presence of a Schiff base linkage in the compound suggests that it could undergo reactions typical of imines, such as nucleophilic addition or participation in the formation of coordination complexes with metal ions. The reaction of related compounds with metal salts can lead to the formation of metal complexes with different geometries and coordination numbers . Additionally, the presence of substituents on the pyridine ring can influence the reactivity, as seen in the unexpected cleavage of a C–S bond during the attempted synthesis of a hydrazide derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For instance, 2-(N-Methylbenzyl)pyridine has been studied as a liquid organic hydrogen carrier, indicating that such compounds can have significant applications in energy storage . The crystal and molecular structure of 2-(2',4'-dinitrobenzyl)pyridine reveals information about intermolecular interactions and the potential for tautomeric reactions upon irradiation with light . Schiff bases like 2-((2-chloro-4-methylbenzylidene)amino)pyridin-4-ol and their metal complexes have been characterized by various techniques, including spectral analysis, and have shown antibacterial activity . These studies suggest that the compound would likely exhibit properties influenced by its molecular structure, such as solubility, stability, and biological activity.
作用机制
Target of Action
The primary targets of 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine are Monoamine Oxidase (MAO) and Adenosine Deaminase . These enzymes play crucial roles in the metabolism of monoamines and adenosine respectively.
Mode of Action
2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine acts as an inhibitor of both Monoamine Oxidase and Adenosine Deaminase . By inhibiting these enzymes, it increases the levels of monoamines, serotonin, and dopamine in the body .
Biochemical Pathways
The inhibition of Monoamine Oxidase prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . Similarly, the inhibition of Adenosine Deaminase leads to elevated levels of adenosine, affecting pathways related to energy metabolism and signal transduction .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine are not readily available, the compound’s molecular weight (301.39) suggests it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine’s action are primarily related to the increased levels of monoamines, serotonin, and dopamine. These changes can have various effects, potentially influencing mood, cognition, and neural signaling .
属性
IUPAC Name |
N-benzyl-1-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXKRUCFNUYSKI-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)
![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)
![4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3002202.png)
![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)


methanone](/img/structure/B3002207.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)